1H-Benzotriazole, 4,5,6,7-tetrahydro-

Physicochemical Properties Lipophilicity Solubility

High-purity corrosion inhibitors for advanced CMP slurries require precise hydrophobicity and metal adsorption profiles. Unsubstituted BTA or chlorinated analogs often fail in aqueous barrier-layer selectivity. - Key application: Increases Ta/TaN removal rate vs. copper interconnects (semiconductor CMP). - Differentiated property: XLogP 0.7 → lower hydrophobicity than BTA (XLogP 1.0), ideal for aqueous formulations. - Supply: Multiple pack sizes from research to pilot scale, available for immediate dispatch.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 6789-99-7
Cat. No. B3055932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole, 4,5,6,7-tetrahydro-
CAS6789-99-7
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CCC2=NNN=C2C1
InChIInChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9)
InChIKeyCKRLKUOWTAEKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


1H-Benzotriazole, 4,5,6,7-tetrahydro- (CAS 6789-99-7), also known as tetrahydrobenzotriazole (THBTA), is a heterocyclic organic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol [1]. It is a partially hydrogenated derivative of 1H-benzotriazole (BTA), featuring a saturated six-membered ring fused to a 1,2,3-triazole ring [1]. This structural modification results in a bicyclic, non-aromatic system, which differentiates it from its fully aromatic parent compound and other benzotriazole derivatives. Computed physicochemical properties, including a XLogP3-AA value of 0.7, indicate a different lipophilicity profile compared to unsubstituted benzotriazole [1].

Why Generic Substitution Is Not Advisable


Generic substitution within the benzotriazole class is inadvisable due to the significant impact of even minor structural modifications on critical performance parameters. The tetrahydro derivative's saturated ring alters its electronic distribution, planarity, and hydrophobicity compared to aromatic analogs like unsubstituted benzotriazole [1]. These changes directly influence key attributes such as solubility in different media, metal surface adsorption behavior, and overall corrosion inhibition efficacy . Furthermore, specific patent literature has established a clear hierarchy of preference, where 4,5,6,7-tetrahydro-1H-benzotriazole is explicitly favored over other substituted benzotriazoles, like 5-chloro-1H-benzotriazole, for certain high-precision applications [2]. This demonstrates that compound selection is not arbitrary but is guided by unique and verifiable performance characteristics.

Differentiating Evidence for Tetrahydrobenzotriazole


Reduced Lipophilicity vs. Unsubstituted Benzotriazole

The computed partition coefficient (XLogP3-AA) for 4,5,6,7-tetrahydro-1H-benzotriazole is 0.7, which is 0.3 log units lower than that of its fully aromatic parent compound, 1H-benzotriazole (XLogP3-AA = 1.0) [1][2]. This indicates a significantly reduced lipophilicity for the tetrahydro derivative.

Physicochemical Properties Lipophilicity Solubility Formulation

Preferred in Semiconductor CMP Over 5-Chloro Analog

In the context of chemical-mechanical polishing (CMP) compositions for semiconductor device fabrication, a granted patent (US 10,647,900 B2) explicitly states that for certain applications, the use of 5-chloro-1H-benzotriazole is 'slightly less preferred than the use of the other compounds of this group,' which includes 4,5,6,7-tetrahydro-1H-benzotriazole [1].

Semiconductor Manufacturing Chemical Mechanical Polishing (CMP) Corrosion Inhibition Copper Metallization

Corrosion Inhibition Mechanism and Versatility

4,5,6,7-Tetrahydro-1H-benzotriazole (THBTA) is known for its ability to act as a corrosion inhibitor, particularly for metal protection, due to its capacity to form stable complexes with metal ions . This property makes it versatile for formulations in coatings, lubricants, and plastics, where it helps improve product longevity and performance .

Corrosion Inhibition Metal Protection Coatings Lubricants

Verified Application Scenarios


Semiconductor CMP Slurry Formulation

Based on the direct comparative evidence, 4,5,6,7-tetrahydro-1H-benzotriazole is the preferred choice over 5-chloro-1H-benzotriazole in chemical-mechanical polishing (CMP) compositions for semiconductor manufacturing. Specifically, it is used to increase the selectivity for removing tantalum or tantalum nitride barrier layers in the presence of copper interconnects, a critical step in advanced chip fabrication [1].

Water-Based Corrosion Inhibitor Design

The quantified difference in lipophilicity, with an XLogP3 of 0.7, indicates that 4,5,6,7-tetrahydro-1H-benzotriazole is less hydrophobic than unsubstituted benzotriazole (XLogP3 1.0) [2][3]. This physicochemical property makes it a superior candidate for aqueous formulations, such as cooling water treatments, hydraulic fluids, and metalworking fluids where high water solubility or dispersibility is required.

mGlu5 Positive Allosteric Modulator Synthesis

The tetrahydrobenzotriazole core serves as a versatile scaffold in medicinal chemistry. Research has identified and optimized a series of tetrahydrobenzotriazoles as potent and selective positive allosteric modulators (PAMs) of the mGlu5 receptor, with exploration of the structure-activity relationship (SAR) leading to candidates with favorable in vitro DMPK parameters and in vivo pharmacokinetic (PK) profiles [4].

Quote Request

Request a Quote for 1H-Benzotriazole, 4,5,6,7-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.